An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroquinoxalin-6-amine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloroquinoxalin-6-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details a probable synthetic pathway, including step-by-step experimental protocols derived from analogous chemical transformations. It also presents available characterization data and discusses the expected spectroscopic features of the target compound.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have made them a focal point of research in medicinal chemistry. 2-Chloroquinoxalin-6-amine, with its reactive chloro-substituent and an amino group for further functionalization, serves as a key intermediate in the synthesis of more complex quinoxaline-based compounds. This guide outlines a likely and effective method for its preparation and characterization.
Synthetic Pathway
The synthesis of 2-Chloroquinoxalin-6-amine can be logically approached through a two-step process. The first step involves the preparation of the key intermediate, 6-aminoquinoxalin-2(1H)-one, via the reduction of 6-nitro-1H-quinoxalin-2-one. The subsequent step is the chlorination of the hydroxyl group of the quinoxalinone precursor to yield the final product.
Figure 1: Proposed synthetic pathway for 2-Chloroquinoxalin-6-amine.
Experimental Protocols
Synthesis of 6-Aminoquinoxalin-2(1H)-one
This procedure is adapted from the reduction of nitro-aromatic compounds.
Materials and Reagents:
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6-Nitro-1H-quinoxalin-2-one
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Ethanol
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Concentrated Hydrochloric Acid (HCl)
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Sodium bicarbonate (NaHCO₃) solution
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Distilled water
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Ethyl acetate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Büchner funnel and filter paper
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-nitro-1H-quinoxalin-2-one (1.0 eq) in ethanol.
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Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 5 eq) to the suspension.
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Carefully add concentrated hydrochloric acid.
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Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
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Wash the solid with cold distilled water and then with a small amount of cold ethanol.
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Dry the product under vacuum to obtain 6-aminoquinoxalin-2(1H)-one.
Synthesis of 2-Chloroquinoxalin-6-amine
This procedure is based on the chlorination of quinoxalinone derivatives using phosphorus oxychloride.
Materials and Reagents:
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6-Aminoquinoxalin-2(1H)-one
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF) (catalytic amount)
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Toluene (or another high-boiling inert solvent)
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Ice
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Saturated sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, suspend 6-aminoquinoxalin-2(1H)-one (1.0 eq) in toluene.
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Add a catalytic amount of N,N-Dimethylformamide (DMF).
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Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the mixture.
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Heat the reaction mixture to reflux (around 100-110 °C) and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.
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Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
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The crude 2-Chloroquinoxalin-6-amine can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Chloroquinoxalin-6-amine. The following table summarizes the key identification parameters and expected spectroscopic data.
| Parameter | Data | Reference |
| Molecular Formula | C₈H₆ClN₃ | [1] |
| Molecular Weight | 179.61 g/mol | [1] |
| CAS Number | 112928-27-5 | [1] |
| Appearance | Expected to be a solid | - |
| Melting Point | Not available in the searched literature. | - |
| ¹H NMR | A spectrum is available on ChemicalBook. | [2] |
| ¹³C NMR | Not available in the searched literature. | - |
| IR Spectroscopy | Not available in the searched literature. | - |
| Mass Spectrometry | Not available in the searched literature. | - |
Spectroscopic Analysis (Expected)
While complete spectral data is not available in the searched literature, the following are the expected characteristics based on the structure of 2-Chloroquinoxalin-6-amine.
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoxaline ring system. The protons on the benzene ring will likely appear as a set of coupled multiplets. The amino group protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be in the aromatic region, with carbons attached to nitrogen and chlorine being shifted accordingly.
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IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹). Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. C=N and C=C stretching vibrations of the quinoxaline ring will appear in the 1500-1650 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 179. Due to the presence of chlorine, an isotopic peak (M+2) at m/z = 181 with an intensity of approximately one-third of the molecular ion peak is expected. Fragmentation patterns would likely involve the loss of chlorine and other small molecules.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of 2-Chloroquinoxalin-6-amine is depicted below.
Figure 2: General experimental workflow for the synthesis and characterization of 2-Chloroquinoxalin-6-amine.
Conclusion
This technical guide provides a detailed, albeit inferred, pathway for the synthesis of 2-Chloroquinoxalin-6-amine, a compound of significant interest to the drug discovery and development community. The provided experimental protocols, based on well-established chemical reactions, offer a solid foundation for the laboratory preparation of this molecule. The outlined characterization methods and expected spectroscopic data will be crucial for the verification of the synthesized product. Further research to establish a definitive, optimized synthesis and to fully characterize the compound is encouraged.
